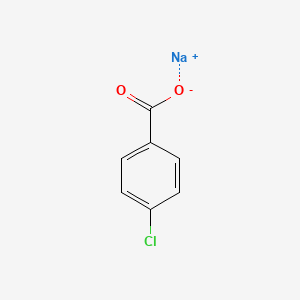

Sodium p-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

3686-66-6 |

|---|---|

Molecular Formula |

C7H5ClNaO2 |

Molecular Weight |

179.55 g/mol |

IUPAC Name |

sodium;4-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10); |

InChI Key |

GGGZYRIOKCGMOE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Cl.[Na] |

Other CAS No. |

3686-66-6 |

Pictograms |

Irritant |

Related CAS |

74-11-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium p-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-chlorobenzoate, the sodium salt of p-chlorobenzoic acid, is a chemical compound with established applications as a preservative and as a versatile intermediate in organic synthesis. Its utility in the pharmaceutical and chemical industries stems from its antimicrobial properties and its reactivity as a building block for more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₄ClNaO₂ | [2][3] |

| Molecular Weight | 178.55 g/mol | [1][3] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 243 °C | [3] |

| Boiling Point | 287.2 °C | [3] |

| Solubility | Freely soluble in water. | [5] |

| CAS Number | 3686-66-6 | [2][3] |

Synthesis of this compound

This compound is typically synthesized through two primary methods: the neutralization of p-chlorobenzoic acid and the hydrolysis of a p-chlorobenzoate ester.

Experimental Protocol: Neutralization of p-Chlorobenzoic Acid

This method involves the reaction of p-chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521).

Materials:

-

p-Chlorobenzoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (B145695) (for recrystallization, optional)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a beaker, dissolve a known quantity of p-chlorobenzoic acid in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.

-

Slowly add a stoichiometric amount of a standardized sodium hydroxide solution to the p-chlorobenzoic acid solution while stirring continuously.

-

Monitor the pH of the solution. The reaction is complete when the pH reaches a neutral or slightly basic range (pH 7-8).

-

If the resulting solution is colored or contains impurities, it can be treated with activated charcoal and then filtered.

-

Concentrate the solution by heating to evaporate some of the water.

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any remaining impurities.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Caption: Workflow for the synthesis of this compound via neutralization.

Experimental Protocol: Hydrolysis of Methyl 4-Chlorobenzoate (B1228818)

This alternative synthesis route involves the hydrolysis of an ester, such as methyl 4-chlorobenzoate, using a sodium base.

Materials:

-

Methyl 4-chlorobenzoate

-

Sodium hydroxide (NaOH)

-

Methanol (B129727) or Ethanol

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve methyl 4-chlorobenzoate in methanol or ethanol.

-

Add a stoichiometric excess of sodium hydroxide solution to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

The resulting solid residue is this compound. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of this compound and its parent acid.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The exact composition may need to be optimized depending on the specific column and instrument.

-

Detection: UV detection at a wavelength of approximately 234-240 nm is suitable for p-chlorobenzoic acid.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective analysis, especially in complex matrices, LC-MS/MS can be utilized.[6] This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for very low detection limits.[6]

Applications in Research and Development

This compound serves as a valuable tool in various research and development settings.

-

Preservative: Its antimicrobial properties make it effective in preventing the growth of molds and some bacteria in various formulations.[4]

-

Organic Synthesis: It is a key starting material for the synthesis of more complex molecules, including potential drug candidates and other specialty chemicals.[4]

-

Enzyme Inhibition Studies: Benzoate (B1203000) derivatives can act as enzyme inhibitors, and this compound can be used to study enzyme kinetics and mechanisms of inhibition.

Mechanism of Action as a Preservative

The antimicrobial action of this compound is similar to that of other weak acid preservatives like sodium benzoate. The efficacy is pH-dependent, being more active in acidic conditions. The undissociated form of the acid, p-chlorobenzoic acid, is lipid-soluble and can readily diffuse across the microbial cell membrane. Once inside the cell, where the pH is typically higher, the acid dissociates, releasing a proton and the p-chlorobenzoate anion. This process leads to the acidification of the cytoplasm and the disruption of cellular processes.

The proposed mechanisms of antimicrobial action include:

-

Disruption of pH Homeostasis: The cell expends energy to pump out the excess protons, leading to a depletion of ATP.

-

Inhibition of Metabolic Enzymes: The p-chlorobenzoate anion can inhibit the function of essential enzymes involved in metabolism.

-

Alteration of Cell Membrane Permeability: The accumulation of the anion inside the cell can disrupt membrane potential and transport processes.[7]

Caption: Generalized mechanism of antimicrobial action for benzoate preservatives.

Toxicological Profile

The toxicological data for this compound is limited. The acute toxicity is considered to be low.

Table 2: Toxicological Data for this compound and p-Chlorobenzoic Acid

| Parameter | Species | Route | Value | References |

| LD₅₀ (this compound) | Rat | Intravenous | 838 mg/kg | [8] |

| NOAEL (p-Chlorobenzoic acid) | Rat | Oral (diet) | 26 mg/day (5 months) | [9] |

Conclusion

This compound is a compound with well-defined chemical and physical properties and established synthetic routes. Its primary applications lie in its function as a preservative and as an intermediate in organic synthesis. While its antimicrobial mechanism is understood in the general context of weak acid preservatives, further research is needed to elucidate its specific interactions with mammalian cellular systems and to establish a more comprehensive toxicological profile. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Sodium 4-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Sodium 4-chlorobenzoate | 3686-66-6 | FS70459 | Biosynth [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. p-Chlorobenzoic Acid [drugfuture.com]

- 6. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]

- 8. sodium,4-chlorobenzoate | CAS#:3686-66-6 | Chemsrc [chemsrc.com]

- 9. HEAST Summary [rais.ornl.gov]

- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C7H4ClNaO2 | CID 23691027 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Sodium p-Chlorobenzoate from p-Chlorobenzoic Acid: A Technical Guide

Introduction

Sodium p-chlorobenzoate, the sodium salt of p-chlorobenzoic acid, is a white crystalline powder with the chemical formula C₇H₄ClNaO₂.[1] It is soluble in water and serves as a versatile intermediate in organic synthesis for producing pharmaceuticals, dyes, and pesticides.[1][2] Additionally, its antimicrobial properties make it useful as a preservative.[2] This technical guide provides an in-depth overview of the synthesis of this compound from p-chlorobenzoic acid, focusing on the prevalent acid-base neutralization method. It includes detailed experimental protocols, quantitative data, and a workflow visualization for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Methodology: Acid-Base Neutralization

The most direct and common method for synthesizing this compound is through the neutralization of p-chlorobenzoic acid with a suitable sodium base. This reaction is a straightforward acid-base reaction that is typically exothermic and proceeds readily under ambient conditions.[3]

Reaction Principle:

p-Chlorobenzoic acid, a weak acid, reacts with a strong base like sodium hydroxide (B78521) (NaOH) or a milder base such as sodium bicarbonate (NaHCO₃) to form the corresponding salt (this compound) and water.[4][5][6] The reaction with sodium bicarbonate also produces carbon dioxide gas.[6][7]

-

With Sodium Hydroxide: C₇H₅ClO₂ + NaOH → C₇H₄ClNaO₂ + H₂O[5][6]

-

With Sodium Bicarbonate: C₇H₅ClO₂ + NaHCO₃ → C₇H₄ClNaO₂ + H₂O + CO₂[6]

Stoichiometrically, the reaction requires a 1:1 molar ratio of p-chlorobenzoic acid to the sodium base.[3] Water is the most common solvent for this process due to the high solubility of the sodium salt product.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters involved in the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant: p-Chlorobenzoic Acid | ||

| Molar Mass | 156.57 g/mol | [3] |

| Reactant: Sodium Hydroxide | ||

| Molar Mass | 40.00 g/mol | [8] |

| Product: this compound | ||

| Molar Mass | 178.55 g/mol | [3][9] |

| Molecular Formula | C₇H₄ClNaO₂ | [1][3] |

| Melting Point | 243 °C | [10][11] |

| Appearance | White or off-white crystalline powder | [1] |

| Reaction Conditions | ||

| Molar Ratio (Acid:Base) | 1:1 | [3] |

| Solvent | Water | [3] |

| Temperature | Ambient, may be heated to aid dissolution | [3][12] |

Experimental Protocol: Neutralization with Sodium Hydroxide

This protocol details the synthesis of this compound via the neutralization of p-chlorobenzoic acid with sodium hydroxide.

1. Materials and Reagents:

-

p-Chlorobenzoic acid (C₇H₅ClO₂)

-

Sodium hydroxide (NaOH) pellets or a standardized solution (e.g., 1 M)

-

Deionized water

-

Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Ice bath

-

Drying oven

2. Procedure:

-

Dissolution of Acid: Weigh a specific amount of p-chlorobenzoic acid and place it into an Erlenmeyer flask. Add a calculated volume of deionized water. p-Chlorobenzoic acid has low solubility in neutral water, so it will form a suspension.[3]

-

Neutralization: While stirring the suspension, slowly add a 1:1 molar equivalent of sodium hydroxide solution.[3] The addition should be done portion-wise to control the exothermic reaction.

-

Completion of Reaction: Continue stirring until all the solid p-chlorobenzoic acid has dissolved, indicating the formation of the highly water-soluble this compound.[3] The solution should become clear.

-

pH Adjustment: Check the pH of the solution. It should be slightly alkaline to ensure all the acid has reacted.[1] A slight excess of base can be used to ensure complete conversion.[3]

-

Crystallization: Cool the resulting solution in an ice bath to induce crystallization of the this compound. The solubility of the salt decreases at lower temperatures.

-

Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[12][13]

-

Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any remaining impurities.

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route

For contexts where the starting material is an ester, an alternative pathway exists. This compound can be synthesized in high yield from its corresponding methyl ester, methyl 4-chlorobenzoate (B1228818).[3] This reaction utilizes sodium trimethylsilanolate in a non-aqueous solvent like dry toluene (B28343) and requires heating (e.g., 4 hours at 80 °C), reportedly achieving an 86% yield.[3][14] This method is particularly useful for converting esters directly to their carboxylate salts.[3]

Purification and Characterization

Purification by Recrystallization

High purity of the final product is crucial, especially for pharmaceutical applications. Recrystallization is the primary method for purifying the synthesized this compound.[12][15]

-

Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[13][16]

-

Procedure: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).[12][15] The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the this compound drops, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.[12] The pure crystals are then collected by filtration.[13]

Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques can be employed. These include:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[15]

-

Melting Point Analysis: A sharp melting point close to the literature value (243 °C) indicates high purity.[10][11]

Safety Information

-

p-Chlorobenzoic Acid: May cause skin and eye irritation.

-

Sodium Hydroxide: Highly corrosive and can cause severe skin burns and eye damage.[8]

-

This compound: May cause skin and serious eye irritation.[9]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling these chemicals. The synthesis should be performed in a well-ventilated fume hood.

References

- 1. chembk.com [chembk.com]

- 2. CAS 3686-66-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3686-66-6 | Benchchem [benchchem.com]

- 4. brainly.com [brainly.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Interactions in the solid state. II: Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The “reaction of sodium hydroxide and hydrochloric acid” | MEL Chemistry [melscience.com]

- 9. This compound | C7H4ClNaO2 | CID 23691027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Sodium 4-chlorobenzoate | 3686-66-6 | FS70459 | Biosynth [biosynth.com]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. prepchem.com [prepchem.com]

- 15. Sodium 2-Chlorobenzoate|Research Chemical [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Neutralization Route for Sodium p-Chlorobenzoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium p-chlorobenzoate via the neutralization route. It details the underlying chemical principles, experimental protocols, and key process parameters for laboratory and industrial-scale production.

Introduction

This compound, the sodium salt of p-chlorobenzoic acid, is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] It also serves as a preservative in some applications.[1][2][3] The most common and straightforward method for its preparation is the neutralization of p-chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521). This route is favored for its simplicity, high yield, and atom economy.

Synthesis of the Precursor: p-Chlorobenzoic Acid

The primary precursor, p-chlorobenzoic acid, can be synthesized through the oxidation of p-chlorotoluene.[4]

Experimental Protocol: Oxidation of p-Chlorotoluene

This protocol is adapted from established oxidation methods of substituted toluenes.

Materials:

-

p-Chlorotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Toluene (B28343) (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of p-chlorotoluene and an aqueous solution of potassium permanganate is prepared.

-

The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the purple permanganate color.

-

Upon completion, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with hydrochloric acid to precipitate the crude p-chlorobenzoic acid.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

For purification, the crude p-chlorobenzoic acid is recrystallized from a suitable solvent like toluene or an ethanol/water mixture.[4]

Core Synthesis: Neutralization of p-Chlorobenzoic Acid

The synthesis of this compound is an exothermic acid-base neutralization reaction.[5] The stoichiometry is a 1:1 molar ratio of p-chlorobenzoic acid to sodium hydroxide.[5]

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

p-Chlorobenzoic acid

-

Sodium hydroxide (NaOH) pellets or a standardized solution

-

Deionized water

-

pH indicator paper or a pH meter

Procedure:

-

Dissolution: In a beaker or flask, suspend a known quantity of p-chlorobenzoic acid in deionized water. Due to the low solubility of p-chlorobenzoic acid in neutral water, it will not fully dissolve initially.[5]

-

Neutralization: While stirring, slowly add a stoichiometric amount of sodium hydroxide solution to the p-chlorobenzoic acid suspension. Gentle heating (40-60 °C) can be applied to aid dissolution.[5]

-

pH Monitoring: Continuously monitor the pH of the solution. The endpoint is reached when all the p-chlorobenzoic acid has dissolved, and the pH is stable in the neutral to slightly alkaline range (pH 7.0-8.5).[5] A slight excess of NaOH may be used to ensure complete conversion.[5]

-

Crystallization: The resulting clear solution of this compound is then cooled slowly to room temperature, followed by further cooling in an ice bath (0-5 °C) to induce crystallization and maximize the yield.[5]

-

Isolation and Drying: The precipitated white crystals of this compound are collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum or in a drying oven.

Alternative Synthesis Route

An alternative pathway involves the saponification of methyl p-chlorobenzoate.

Experimental Protocol: From Methyl p-Chlorobenzoate

Materials:

-

Methyl 4-chlorobenzoate (B1228818)

-

Sodium trimethylsilanolate

-

Dry toluene

Procedure:

-

A mixture of methyl 4-chlorobenzoate and sodium trimethylsilanolate in dry toluene is heated.

-

The reaction is typically carried out at 80°C for approximately 4 hours.[6]

-

Following the reaction, the product, this compound, is isolated as a white solid.[6]

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄ClNaO₂ |

| Molecular Weight | 178.55 g/mol [7] |

| Melting Point | 243 °C[8] |

| Boiling Point | 287.2 °C at 760 mmHg[8] |

| Density | 1.374 g/cm³[8] |

| Appearance | White to off-white crystalline powder[2] |

| Solubility | Soluble in water and alcohol[2] |

Synthesis Yield Comparison

| Synthesis Route | Reagents | Reported Yield | Purity |

| Industrial Neutralization | p-Chlorobenzoic acid, NaOH | >95%[9] | ≥98%[9] |

| From Methyl p-Chlorobenzoate | Methyl 4-chlorobenzoate, Sodium trimethylsilanolate | 86%[6] | Not Specified |

Mandatory Visualizations

Overall Synthesis Workflow

Caption: Overall synthesis workflow from p-chlorotoluene.

Neutralization and Purification Process Flow

Caption: Detailed process flow for neutralization and purification.

References

- 1. brainly.com [brainly.com]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chembk.com [chembk.com]

- 5. US3681446A - Process for the production of para-chloro-benzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | C7H4ClNaO2 | CID 23691027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SYNTHESIS OF p-CHLOROBENZOIC ACID | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Molecular Structure of Sodium p-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of sodium p-chlorobenzoate, a compound of interest in various chemical and pharmaceutical applications. This document details its structural parameters, spectroscopic signature, and synthesis, presenting data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Molecular Structure

This compound (C₇H₄ClNaO₂) is the sodium salt of p-chlorobenzoic acid.[1] The molecule consists of a sodium cation (Na⁺) and a p-chlorobenzoate anion. The anion features a benzene (B151609) ring substituted with a chlorine atom and a carboxylate group at the para position.[1]

Table 1: Selected Bond Lengths and Angles for p-Chlorobenzoic Acid

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C-Cl | ~1.74 |

| C-C (aromatic) | 1.38 - 1.40 | |

| C-C (carboxyl) | ~1.48 | |

| C=O | ~1.25 | |

| C-O | ~1.29 | |

| Bond Angles | C-C-C (aromatic) | ~120 |

| Cl-C-C | ~120 | |

| C-C-C (carboxyl) | ~120 | |

| O-C-O | ~123 |

Note: These values are based on the crystal structure of p-chlorobenzoic acid and are expected to be very similar in the p-chlorobenzoate anion.

Spectroscopic Characterization

The molecular structure of this compound can be elucidated and confirmed through various spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the most characteristic vibrations are those of the carboxylate group. The asymmetric and symmetric stretching vibrations of the COO⁻ group are key diagnostic peaks. The C-Cl stretching vibration also provides a characteristic band.

Table 2: Key FT-IR Vibrational Frequencies for p-Chlorobenzoate

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| Asymmetric COO⁻ stretch | ~1600 - 1550 | Asymmetric stretching of the carboxylate group. |

| Symmetric COO⁻ stretch | ~1400 | Symmetric stretching of the carboxylate group. |

| C-Cl stretch | ~760 | Stretching of the carbon-chlorine bond.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of this compound in D₂O is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring. One published spectrum reports an AB quartet at 7.65 ppm (J = 8 Hz) for the aromatic protons in D₂O, recorded on an 80 MHz instrument.[4]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -COO⁻) | ~7.8 - 8.0 | Doublet | ~8-9 |

| Aromatic (meta to -COO⁻) | ~7.4 - 7.6 | Doublet | ~8-9 |

Note: Predicted values are based on data for p-chlorobenzoic acid and may vary slightly for the sodium salt depending on the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in different chemical environments.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carboxylate (-COO⁻) | ~170 - 175 |

| C-Cl | ~138 - 140 |

| C-COO⁻ | ~130 - 132 |

| Aromatic CH (ortho to -COO⁻) | ~131 - 133 |

| Aromatic CH (meta to -COO⁻) | ~128 - 130 |

Note: Predicted values are based on data for p-chlorobenzoic acid and may vary slightly for the sodium salt.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the neutralization of p-chlorobenzoic acid with sodium hydroxide (B78521).

Materials:

-

p-Chlorobenzoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (B145695) (optional, for recrystallization)

-

pH indicator paper or pH meter

Procedure:

-

In a beaker, dissolve a known amount of p-chlorobenzoic acid in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.

-

Prepare a standardized solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the p-chlorobenzoic acid solution with constant stirring.

-

Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH is neutral to slightly alkaline (pH 7-8).

-

Once the reaction is complete, the resulting clear solution of this compound can be concentrated by heating to induce crystallization upon cooling.

-

Alternatively, the product can be precipitated by adding a water-miscible organic solvent like ethanol.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Prepare a solid sample as a KBr pellet. Mix a small amount of the dried this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the carboxylate group, aromatic C-H bonds, and the C-Cl bond.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: Determine the chemical shifts, multiplicities, and coupling constants for the signals in the ¹H spectrum. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: Workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

This compound is known for its antimicrobial properties and is used as a preservative.[2] Some studies suggest that it can act as a competitive inhibitor in certain enzymatic reactions.[5] The degradation of 4-chlorobenzoate (B1228818) in some bacteria proceeds via a dehalogenation pathway, where it is converted to 4-hydroxybenzoate. This process involves the activation of 4-chlorobenzoate to its coenzyme A (CoA) thioester by the enzyme 4-chlorobenzoate:CoA ligase.

References

FT-IR and Raman spectroscopy of sodium p-chlorobenzoate

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of Sodium p-Chlorobenzoate

Introduction

This compound, the sodium salt of p-chlorobenzoic acid, is a compound of interest in various chemical and pharmaceutical research fields.[1][2] Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides an invaluable, non-destructive method for its molecular characterization. These techniques probe the vibrational modes of a molecule, offering detailed insights into its functional groups, molecular structure, and bonding characteristics.

This guide provides a comprehensive overview of the FT-IR and Raman spectroscopic analysis of this compound, tailored for researchers, scientists, and professionals in drug development. It details experimental protocols, presents key spectral data, and discusses the interpretation of the vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. It is particularly effective for identifying polar functional groups. For this compound, FT-IR is crucial for characterizing the carboxylate group (COO⁻), whose vibrational frequencies are sensitive to its coordination environment.[1]

Experimental Protocols

Accurate FT-IR analysis depends on proper sample preparation. For a solid powder like this compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.[3][4]

a) KBr Pellet Method This traditional transmission technique involves embedding the sample in an IR-transparent matrix.[4]

-

Sample Preparation :

-

Dry approximately 1-2 mg of the this compound sample and 100-200 mg of high-purity, oven-dried potassium bromide (KBr) powder to remove moisture.[3][5]

-

Finely grind the sample using an agate mortar and pestle to reduce particle size, which minimizes light scattering.[3][6]

-

Thoroughly mix the ground sample and KBr powder in a 1:100 ratio to ensure homogeneity.[5]

-

-

Pellet Formation :

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[3]

-

-

Data Acquisition :

b) Attenuated Total Reflectance (ATR) Method ATR is a popular alternative that requires minimal to no sample preparation.[4]

-

Sample Preparation :

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3]

-

-

Data Acquisition :

Data and Interpretation

The FT-IR spectrum of this compound is distinguished from its parent acid, p-chlorobenzoic acid, primarily by the vibrations of the carboxylate group. The broad O-H stretching band of the carboxylic acid dimer disappears, and two strong bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the COO⁻ group emerge.[1] The frequency separation between these two bands (Δν) is diagnostic of the metal-carboxylate coordination mode.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | ~1600 - 1540 | A strong absorption band characteristic of the deprotonated carboxyl group.[1] |

| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | ~1420 - 1380 | A strong absorption band. The separation (Δν) from νₐₛ is key to interpreting coordination. |

| Aromatic Ring C=C Stretches | 1600 - 1450 | Multiple bands corresponding to the stretching vibrations within the aromatic ring. |

| C-Cl Stretch | 770 - 730 | Stretching vibration of the carbon-chlorine bond. The band at 762 cm⁻¹ has been attributed to this mode.[9] |

| Aromatic C-H Out-of-Plane Bend | ~850 | Bending vibration characteristic of 1,4-disubstituted (para) benzene rings. |

Note: The exact positions of the carboxylate stretches can vary depending on the solid-state packing and hydration state of the salt.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It relies on the change in polarizability of a molecule during vibration. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra. This makes it an excellent tool for analyzing the aromatic ring and the C-Cl bond in this compound. A key advantage of Raman spectroscopy is that water is a very weak scatterer, which simplifies the analysis of aqueous solutions or hydrated samples.[10]

Experimental Protocol

Raman analysis of a solid powder is generally straightforward.

-

Sample Preparation :

-

Data Acquisition :

-

Place the sample holder in the spectrometer's sample compartment.

-

Focus the excitation laser (e.g., 488.0 nm Argon ion or 532 nm Nd:YAG) onto the sample.[7][12]

-

Collect the scattered light. The orientation of crystalline samples can affect the relative intensities of the bands.[13]

-

Set acquisition parameters, such as laser power, integration time, and number of accumulations, to achieve a good signal-to-noise ratio.

-

Record the spectrum, typically analyzing the Stokes-shifted lines, which are more intense than the anti-Stokes lines.[10]

-

Data and Interpretation

The Raman spectrum of this compound is expected to be similar to that of its parent acid, with shifts in the carboxylate region. The aromatic ring vibrations are typically prominent. Studies on p-chlorobenzoic acid have identified several key Raman bands that are directly applicable.[1][14]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic Ring C=C Stretch | ~1628, ~1597 | Strong bands associated with the stretching of the carbon-carbon bonds in the benzene ring. The band around 1628 cm⁻¹ may have contributions from the carboxylate group.[1][14] |

| Aromatic Ring Breathing | ~1100, ~800 | Characteristic vibrations of the entire aromatic ring system. These are often strong and sharp in Raman spectra.[1][14] |

| Symmetric Carboxylate Stretch | ~1400 | The symmetric COO⁻ stretch is often Raman active. |

| C-Cl Stretch | ~750 - 650 | The carbon-chlorine stretch is expected in this region and is typically Raman active. |

Note: Data is primarily based on studies of p-chlorobenzoic acid, as specific, detailed assignments for the sodium salt are less common in the literature. The principles of group frequencies remain applicable.

Conclusion

FT-IR and Raman spectroscopy are powerful, complementary techniques for the structural elucidation of this compound. FT-IR excels in identifying the polar carboxylate functional group, providing information on its bonding state through the asymmetric and symmetric stretching bands. Raman spectroscopy offers detailed information on the non-polar aromatic backbone and the carbon-chlorine bond. Together, they provide a complete vibrational fingerprint of the molecule, which is essential for identity confirmation, purity assessment, and structural analysis in research and development settings.

References

- 1. This compound | 3686-66-6 | Benchchem [benchchem.com]

- 2. This compound | C7H4ClNaO2 | CID 23691027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jascoinc.com [jascoinc.com]

- 5. scribd.com [scribd.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. asianjournalofphysics.com [asianjournalofphysics.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. researchgate.net [researchgate.net]

- 10. plus.ac.at [plus.ac.at]

- 11. THE PULSAR Engineering [thepulsar.be]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

Crystal Structure of Metal Complexes with p-Chlorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of metal complexes incorporating the p-chlorobenzoate ligand. The following sections detail the experimental protocols for the synthesis and crystallographic analysis of these complexes, present key structural data in a comparative format, and illustrate the experimental workflow. This document is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development, offering insights into the structural characteristics of these compounds.

Introduction

Metal complexes containing carboxylate ligands have been the subject of extensive research due to their diverse coordination modes and potential applications in areas such as catalysis, magnetism, and bioinorganic chemistry. The p-chlorobenzoate ligand, in particular, introduces an additional dimension of intermolecular interactions through potential halogen bonding, which can influence the resulting crystal packing and supramolecular architecture. This guide focuses on the structural elucidation of lanthanide and other metal complexes with p-chlorobenzoate, providing a detailed look at their synthesis and solid-state structures.

Experimental Protocols

The synthesis and crystallographic analysis of metal-p-chlorobenzoate complexes are typically carried out using well-established laboratory techniques. The protocols provided below are based on methodologies reported for the successful synthesis and characterization of a series of lanthanide-p-chlorobenzoate-terpyridine complexes.[1][2]

Synthesis of Lanthanide-p-Chlorobenzoate-Terpyridine Complexes

A common method for the synthesis of these complexes is through hydrothermal reactions. This technique allows for the crystallization of products from aqueous solutions at elevated temperatures and pressures.

Materials:

-

Lanthanide(III) nitrate (B79036) hydrate (B1144303) (e.g., Pr(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O, etc.)

-

p-Chlorobenzoic acid (HL)

-

2,2':6',2''-Terpyridine (terpy)

-

Deionized water

Procedure:

-

In a typical synthesis, a stoichiometric mixture of the lanthanide nitrate (0.1 mmol), p-chlorobenzoic acid (0.3 mmol), and 2,2':6',2''-terpyridine (0.1 mmol) is prepared.

-

The reactants are combined in a 23 mL polytetrafluoroethylene (PTFE)-lined stainless steel autoclave.

-

Approximately 10 mL of deionized water is added to the vessel.

-

The autoclave is sealed and heated to a temperature between 120 and 180 °C for a period of 72 hours.

-

Following the reaction period, the vessel is allowed to cool slowly to room temperature at a rate of 5 °C/h.

-

The resulting crystalline products are collected by filtration, washed with deionized water, and air-dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of the synthesized complexes is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a CCD area detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

Procedure:

-

A suitable single crystal of the complex is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to maintain a constant low temperature (e.g., 100 K) during data collection, which minimizes thermal vibrations and potential crystal degradation.

-

The diffractometer is used to collect a complete sphere of diffraction data.

-

The collected data are processed using appropriate software to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

An empirical absorption correction is applied to the data.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for a series of lanthanide-p-chlorobenzoate-terpyridine complexes, illustrating the effect of the lanthanide contraction on the crystal structures.[1][2] The series includes both binuclear and mononuclear complexes.

Table 1: Crystallographic Data for Binuclear Lanthanide-p-Chlorobenzoate Complexes of the form [Ln(p-ClBA)₃(terpy)(H₂O)]₂

| Parameter | Pr (1) | Nd (2) | Sm (3) | Eu (4) |

| Formula | C₈₄H₆₀Cl₆N₆O₁₄Pr₂ | C₈₄H₆₀Cl₆N₆Nd₂O₁₄ | C₈₄H₆₀Cl₆N₆O₁₄Sm₂ | C₈₄H₆₀Cl₆Eu₂N₆O₁₄ |

| Fw ( g/mol ) | 2017.06 | 2023.64 | 2035.86 | 2039.08 |

| Crystal System | Triclinic | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 | P-1 |

| a (Å) | 11.968(2) | 11.946(2) | 11.911(2) | 11.896(2) |

| b (Å) | 13.978(3) | 13.931(3) | 13.864(3) | 13.837(3) |

| c (Å) | 14.174(3) | 14.135(3) | 14.073(3) | 14.045(3) |

| α (°) | 64.93(3) | 65.02(3) | 65.11(3) | 65.17(3) |

| β (°) | 89.23(3) | 89.28(3) | 89.34(3) | 89.37(3) |

| γ (°) | 88.08(3) | 88.04(3) | 87.97(3) | 87.95(3) |

| V (ų) | 2132.3(8) | 2113.8(8) | 2087.0(8) | 2076.6(8) |

| Z | 1 | 1 | 1 | 1 |

| Calculated Density (g/cm³) | 1.570 | 1.589 | 1.618 | 1.629 |

Table 2: Crystallographic Data for Mononuclear Lanthanide-p-Chlorobenzoate Complexes of the form [Ln(p-ClBA)₃(terpy)(H₂O)]

| Parameter | Gd (5) | Tb (6) | Dy (7) | Ho (8) | Er (9) |

| Formula | C₄₂H₃₀Cl₃GdN₃O₇ | C₄₂H₃₀Cl₃N₃O₇Tb | C₄₂H₃₀Cl₃DyN₃O₇ | C₄₂H₃₀Cl₃HoN₃O₇ | C₄₂H₃₀Cl₃ErN₃O₇ |

| Fw ( g/mol ) | 1026.41 | 1028.08 | 1031.66 | 1034.09 | 1036.42 |

| Crystal System | Triclinic | Triclinic | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 | P-1 | P-1 |

| a (Å) | 11.854(2) | 11.839(2) | 11.826(2) | 11.815(2) | 11.805(2) |

| b (Å) | 13.780(3) | 13.757(3) | 13.738(3) | 13.722(3) | 13.708(3) |

| c (Å) | 14.004(3) | 13.980(3) | 13.959(3) | 13.942(3) | 13.927(3) |

| α (°) | 65.28(3) | 65.32(3) | 65.35(3) | 65.38(3) | 65.41(3) |

| β (°) | 89.41(3) | 89.44(3) | 89.46(3) | 89.48(3) | 89.50(3) |

| γ (°) | 87.91(3) | 87.88(3) | 87.86(3) | 87.84(3) | 87.82(3) |

| V (ų) | 2062.3(8) | 2053.0(8) | 2045.0(8) | 2038.2(8) | 2032.0(8) |

| Z | 2 | 2 | 2 | 2 | 2 |

| Calculated Density (g/cm³) | 1.653 | 1.662 | 1.674 | 1.684 | 1.693 |

Table 3: Selected Bond Lengths (Å) for [Eu(p-ClBA)₃(terpy)(H₂O)]₂ (4) and [Gd(p-ClBA)₃(terpy)(H₂O)] (5)

| Bond | Length (Å) - Complex 4 (Eu) | Length (Å) - Complex 5 (Gd) |

| Ln-O(water) | 2.455(3) | 2.428(2) |

| Ln-O(p-ClBA) | 2.378(3) - 2.658(3) | 2.345(2) - 2.508(2) |

| Ln-N(terpy) | 2.624(3) - 2.650(3) | 2.592(2) - 2.620(2) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of metal complexes with p-chlorobenzoate.

Structural Insights and Discussion

The crystal structures of the lanthanide-p-chlorobenzoate-terpyridine complexes reveal several interesting features. The coordination environment of the lanthanide ions is typically completed by oxygen atoms from the p-chlorobenzoate and water ligands, and nitrogen atoms from the terpyridine ligand. The p-chlorobenzoate ligand exhibits versatile coordination modes, acting as a monodentate, bidentate, or bridging ligand.[1][2]

A significant trend observed in the series of lanthanide complexes is the effect of the lanthanide contraction. As the atomic number of the lanthanide increases, the ionic radius decreases. This contraction influences the coordination number and the overall crystal packing, leading to a transition from binuclear to mononuclear complexes.[1][2]

Furthermore, the crystal packing is stabilized by a network of non-covalent interactions, including hydrogen bonding involving the coordinated water molecules and the carboxylate groups, as well as π-π stacking interactions between the aromatic rings of the ligands. The presence of the chlorine atom on the benzoate (B1203000) ligand also allows for the possibility of halogen bonding, which can further direct the supramolecular assembly.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of metal complexes with p-chlorobenzoate, with a particular focus on a series of lanthanide complexes. The experimental protocols for synthesis and single-crystal X-ray diffraction have been outlined, and key crystallographic data have been presented in a structured format. The visualization of the experimental workflow offers a clear summary of the process from starting materials to final structural determination. The structural insights discussed herein, including the versatile coordination of the p-chlorobenzoate ligand and the influence of the lanthanide contraction, contribute to a deeper understanding of the solid-state chemistry of these metal-organic compounds. This information is valuable for the rational design of new materials with tailored structural properties and potential applications in various scientific and technological fields.

References

Stoichiometry of p-Chlorobenzoic Acid Neutralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stoichiometry governing the neutralization of p-chlorobenzoic acid. The document details the underlying chemical principles, presents relevant quantitative data, and offers a detailed experimental protocol for the precise determination of the reaction's stoichiometry, a critical parameter in various research, development, and quality control applications.

Introduction

p-Chlorobenzoic acid (4-chlorobenzoic acid) is a chlorinated derivative of benzoic acid. Its chemical properties and reactivity are of significant interest in organic synthesis, pharmaceutical development, and material science. The neutralization of p-chlorobenzoic acid, a weak acid, with a strong base such as sodium hydroxide (B78521) (NaOH) is a fundamental acid-base reaction. Understanding the precise stoichiometry of this reaction is paramount for applications ranging from quantitative analysis to the synthesis of its corresponding salt, sodium p-chlorobenzoate. This guide elucidates the 1:1 molar relationship in this neutralization reaction and provides the necessary protocols for its empirical verification.

Physicochemical and Reaction Data

A thorough understanding of the properties of the reactants is essential for accurate stoichiometric analysis. The key physicochemical data for p-chlorobenzoic acid and sodium hydroxide are summarized below.

| Property | p-Chlorobenzoic Acid | Sodium Hydroxide |

| Chemical Formula | C₇H₅ClO₂ | NaOH |

| Molar Mass | 156.57 g/mol [1][2][3][4][5] | 39.997 g/mol [6][7][8][9][10] |

| pKa (at 25 °C) | 3.98[11][12] | Not Applicable (Strong Base) |

| Appearance | White crystalline powder[1] | White, deliquescent solid |

| Solubility in Water | Very slightly soluble[6] | Highly soluble |

The neutralization reaction between p-chlorobenzoic acid and sodium hydroxide proceeds according to the following balanced chemical equation:

C₇H₅ClO₂(aq) + NaOH(aq) → C₇H₄ClNaO₂(aq) + H₂O(l)

This equation demonstrates a clear 1:1 stoichiometric relationship between the acid and the base. One mole of p-chlorobenzoic acid reacts completely with one mole of sodium hydroxide to produce one mole of this compound and one mole of water.

Experimental Determination of Stoichiometry: Acid-Base Titration

The stoichiometry of the neutralization of p-chlorobenzoic acid can be accurately determined using acid-base titration with a standardized solution of sodium hydroxide. The following protocol outlines the procedure for this determination.

Materials and Reagents

-

p-Chlorobenzoic acid (analytical standard grade)

-

Sodium hydroxide (NaOH), pellets or standardized solution (e.g., 0.1 M)

-

Potassium hydrogen phthalate (B1215562) (KHP), primary standard

-

Phenolphthalein (B1677637) indicator solution (1% in ethanol)

-

Deionized water

-

Ethanol (B145695) (for dissolving p-chlorobenzoic acid)

-

Analytical balance (± 0.0001 g)

-

Burette (50 mL, Class A)

-

Volumetric pipettes (Class A)

-

Erlenmeyer flasks (250 mL)

-

Magnetic stirrer and stir bars

-

pH meter (optional, for potentiometric titration)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the stoichiometry of the neutralization reaction.

Caption: Experimental workflow for stoichiometric determination.

Detailed Protocol

3.3.1. Preparation and Standardization of 0.1 M NaOH Solution

-

Preparation: Dissolve approximately 4.0 g of NaOH pellets in 1 L of deionized water to create a solution with a nominal concentration of 0.1 M.

-

Standardization:

-

Accurately weigh approximately 0.4 g of dried primary standard KHP into a 250 mL Erlenmeyer flask.

-

Dissolve the KHP in about 50 mL of deionized water.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the KHP solution with the prepared NaOH solution until a faint, persistent pink color is observed.

-

Record the volume of NaOH solution used.

-

Repeat the titration at least two more times for precision.

-

Calculate the exact molarity of the NaOH solution using the mass of KHP and the volume of NaOH consumed.

-

3.3.2. Titration of p-Chlorobenzoic Acid

-

Accurately weigh approximately 0.2 g of p-chlorobenzoic acid into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of ethanol to dissolve the acid, as it is only slightly soluble in water. Gentle warming may be required.

-

Add approximately 50 mL of deionized water to the flask.

-

Add 2-3 drops of phenolphthalein indicator to the p-chlorobenzoic acid solution.

-

Fill a clean, rinsed burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

Titrate the p-chlorobenzoic acid solution with the standardized NaOH solution while continuously stirring.

-

The endpoint is reached when the solution turns from colorless to a faint, persistent pink color.

-

Record the final volume of the NaOH solution.

-

Repeat the titration with two additional samples of p-chlorobenzoic acid for accuracy and precision.

Data Analysis and Stoichiometry Calculation

-

Calculate the moles of NaOH used:

-

Moles of NaOH = Molarity of NaOH × Volume of NaOH (in Liters)

-

-

Calculate the moles of p-chlorobenzoic acid used:

-

Moles of p-chlorobenzoic acid = Mass of p-chlorobenzoic acid / Molar mass of p-chlorobenzoic acid

-

-

Determine the stoichiometric ratio:

-

Ratio = Moles of NaOH / Moles of p-chlorobenzoic acid

-

The experimentally determined ratio should be very close to 1, confirming the 1:1 stoichiometry of the neutralization reaction.

Signaling Pathway and Logical Relationships

The logical progression of the acid-base neutralization and its endpoint detection can be visualized as follows:

Caption: Neutralization reaction and endpoint detection pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data that would be collected and calculated during the experimental determination of the stoichiometry.

| Parameter | Trial 1 | Trial 2 | Trial 3 |

| Mass of p-Chlorobenzoic Acid (g) | |||

| Moles of p-Chlorobenzoic Acid (mol) | |||

| Molarity of Standardized NaOH (M) | |||

| Initial Burette Reading (mL) | |||

| Final Burette Reading (mL) | |||

| Volume of NaOH Used (mL) | |||

| Moles of NaOH Used (mol) | |||

| Experimental Stoichiometric Ratio (mol NaOH / mol Acid) | |||

| Average Stoichiometric Ratio | \multicolumn{3}{c | }{} |

Conclusion

The neutralization of p-chlorobenzoic acid with sodium hydroxide follows a precise 1:1 stoichiometric relationship. This has been established through the balanced chemical equation and can be empirically verified with high accuracy and precision using the detailed acid-base titration protocol provided in this guide. For professionals in research, development, and quality control, a solid understanding and the ability to experimentally determine this stoichiometry are fundamental for ensuring the integrity of their work, from analytical assays to the synthesis of novel compounds.

References

- 1. scribd.com [scribd.com]

- 2. info.gfschemicals.com [info.gfschemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.fsu.edu [chem.fsu.edu]

- 5. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 6. savemyexams.com [savemyexams.com]

- 7. In the titration of a weak acid with a strong base, which indicator would be the best choice? | AAT Bioquest [aatbio.com]

- 8. youtube.com [youtube.com]

- 9. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 10. How to choose the right indicator for a titration reaction - The Animated Teacher [theanimatedteacherblog.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Sodium p-Chlorobenzoate (CAS 3686-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium p-chlorobenzoate, the sodium salt of 4-chlorobenzoic acid, is a versatile organic compound with established applications as a preservative and a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an in-depth exploration of its biological activities. Particular focus is given to its role as an enzyme inhibitor and its antimicrobial properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating quantitative data, outlining experimental methodologies, and visualizing key processes.

Chemical and Physical Properties

This compound is a white crystalline solid soluble in water.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom at the para position and a sodium carboxylate group.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3686-66-6 | [4] |

| Molecular Formula | C₇H₄ClNaO₂ | [4][5] |

| Molecular Weight | 178.55 g/mol | [4][5] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 243 °C | |

| Boiling Point | 287.2 °C | |

| Solubility | Soluble in water and alcohol | |

| InChI | InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | [4] |

| InChIKey | GHMWZRWCBLXYBX-UHFFFAOYSA-M | [4] |

| SMILES | C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] | [4] |

| Synonyms | Sodium 4-chlorobenzoate (B1228818), p-Chlorobenzoic acid sodium salt, Microbin | [1][4] |

Synthesis of this compound

This compound is typically synthesized through two primary routes: neutralization of 4-chlorobenzoic acid or saponification of its corresponding ester.

Experimental Protocol: Neutralization of 4-Chlorobenzoic Acid

This method involves the straightforward acid-base reaction between 4-chlorobenzoic acid and a sodium base, typically sodium hydroxide (B78521).

Materials:

-

4-Chlorobenzoic acid (C₇H₅ClO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (optional, as a co-solvent)

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Dissolve 4-chlorobenzoic acid in an appropriate solvent. While it has low solubility in water, it is soluble in aqueous base.[6] An alcohol-water mixture can be used to facilitate dissolution.[7]

-

In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide in water.

-

Slowly add the sodium hydroxide solution to the 4-chlorobenzoic acid solution with continuous stirring. The reaction is exothermic.[7]

-

Monitor the pH of the solution to ensure complete neutralization (pH ~7).

-

Filter the resulting solution to remove any insoluble impurities.

-

Allow the solution to cool and crystallize. The product, this compound, can be collected by filtration.

-

Dry the crystals to obtain the pure product.

Experimental Protocol: Synthesis from Methyl 4-chlorobenzoate

A novel synthetic pathway involves the saponification of methyl 4-chlorobenzoate using sodium trimethylsilanolate.[7]

Materials:

-

Methyl 4-chlorobenzoate (C₈H₇ClO₂)

-

Sodium trimethylsilanolate (C₃H₉NaOSi)

-

Dry toluene (B28343)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine methyl 4-chlorobenzoate (e.g., 26.6 mmol) and sodium trimethylsilanolate (e.g., 26.6 mmol) in dry toluene (e.g., 150 mL).[8]

-

Heat the mixture to 80°C with continuous stirring for 4 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, sodium 4-chlorobenzoate, will precipitate as a white solid.

-

Isolate the product by filtration and wash with a small amount of cold, dry toluene.

-

Dry the solid to obtain the final product. A yield of approximately 86% has been reported for this method.[8]

Synthesis Workflow Diagram

Biological Activities

This compound and its parent acid, 4-chlorobenzoic acid, exhibit a range of biological activities, most notably as an antimicrobial agent and an enzyme inhibitor.

Antimicrobial Activity

This compound is utilized as a preservative due to its ability to inhibit the growth of molds and some bacteria.[7] The antimicrobial efficacy of benzoates is generally pH-dependent, being more active in acidic conditions. The proposed mechanism involves the disruption of the microbial cell membrane by the undissociated, lipophilic form of the acid, leading to acidification of the cytoplasm and inhibition of essential metabolic enzymes.[7]

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, studies on related compounds provide insights. For instance, derivatives of 2-chlorobenzoic acid have shown significant activity against both Gram-positive and Gram-negative bacteria.[1] A study on organotin(IV) p-chlorobenzoates demonstrated activity against Staphylococcus aureus but not Escherichia coli.[9][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against bacterial strains.[11][12]

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Enzyme Inhibition

4-Chlorobenzoic acid and its derivatives are known to act as enzyme inhibitors. This property is central to their biological effects and potential therapeutic applications.

3.2.1. Inhibition of 3-Chlorobenzoate-1,2-Dioxygenase

A study investigating the competition between 3-chlorobenzoate (B1228886) (3-CBA) and its analogues for 3-chlorobenzoate-1,2-dioxygenase (3-CBDO) from Rhodococcus opacus 1CP cells found that 4-chlorobenzoate acts as an inhibitor. The inhibition was determined to be of a transient type.[2]

Table 2: Kinetic Parameters for 3-CBDO Inhibition by 4-Chlorobenzoate

| Parameter | Value | Description | Reference |

| Inhibition Type | Transient | The inhibitor interacts with the enzyme in a temporary manner. | [2] |

| S₀.₅ⁱ | N/A | Hill concentration constant in the presence of the inhibitor. | [2] |

| Vₘₐₓⁱ | N/A | Maximum reaction rate in the presence of the inhibitor. | [2] |

3.2.2. Interaction with 4-Chlorobenzoate:CoA Ligase

4-Chlorobenzoate is the natural substrate for 4-chlorobenzoate:CoA ligase (CBL), an enzyme involved in the bacterial degradation of chlorinated aromatic compounds. The enzyme catalyzes the CoA thioesterification of 4-chlorobenzoate, which is a critical activation step for its subsequent dehalogenation.[9] The kinetic parameters for this interaction have been determined.

Table 3: Steady-State Kinetic Constants for 4-Chlorobenzoate:CoA Ligase

| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| 4-Chlorobenzoate | 9.2 | 0.93 | 9.9 x 10⁶ | [13] |

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.[5]

Materials:

-

Target enzyme

-

Substrate for the target enzyme

-

This compound

-

Assay buffer

-

96-well plates

-

Plate reader capable of detecting the reaction product (e.g., absorbance, fluorescence)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the target enzyme at a fixed concentration, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Measure the rate of product formation over time using a plate reader.

-

Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a suitable dose-response curve.[2]

Eukaryotic Cell Signaling

Currently, there is a lack of direct evidence in the peer-reviewed literature detailing the effects of this compound on specific eukaryotic signaling pathways such as MAPK, NF-κB, or PI3K/Akt. Studies on structurally related but distinct compounds, such as certain aminobenzoic acid derivatives, have suggested potential interactions with pathways like PI3K/Akt, but these findings cannot be directly extrapolated to this compound.[8] Future research is needed to elucidate the potential impact of this compound on these critical cellular signaling cascades.

Toxicology

The toxicological profile of this compound is an important consideration for its application.

Table 4: Acute Toxicity Data for this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Reference |

| LD₅₀ | Intravenous | Rat | 838 mg/kg | [14] |

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical and pharmaceutical research.

-

Coordination Chemistry: The carboxylate group of p-chlorobenzoate allows it to act as a ligand, forming stable complexes with a variety of metal ions in different coordination modes (monodentate, bidentate, bridging). This property is utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[7]

-

Pharmaceutical and Agrochemical Synthesis: It is an important intermediate in the production of various active pharmaceutical ingredients and agrochemicals, such as fungicides and insecticides.[15][16] The presence of the chlorine atom can enhance the biological activity and stability of the final molecule.[7]

-

Biochemical Research: As a substrate for enzymes like 4-chlorobenzoate:CoA ligase, it is a valuable tool for studying enzymatic mechanisms and for the rational design of enzymes with altered substrate specificities for applications in bioremediation.[6][9]

Logical Relationships and Workflows

Enzyme Inhibition and Drug Discovery Workflow

Antimicrobial Drug Discovery Workflow

Conclusion

This compound (CAS 3686-66-6) is a compound of significant interest due to its established roles in chemical synthesis and its potential for further development in the fields of pharmacology and materials science. This guide has provided a detailed overview of its properties, synthesis, and known biological activities, with a focus on its antimicrobial and enzyme-inhibiting effects. The provided experimental protocols and workflows offer a practical resource for researchers. While its effects on eukaryotic signaling pathways remain an open area for investigation, the existing data suggest that this compound and its derivatives are promising scaffolds for the design of novel bioactive molecules. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. In vitro metabolism of 4-chlorobiphenyl by control and induced rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H4ClNaO2 | CID 23691027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Rational Redesign of the 4-Chlorobenzoate Binding Site of 4-Chlorobenzoate: Coenzyme A Ligase for Expanded Substrate Range - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Preservatives in Pharmaceuticals: Are They Really Safe? [ouci.dntb.gov.ua]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. chembk.com [chembk.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Thermal Degradation of Sodium p-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium p-chlorobenzoate, a salt of p-chlorobenzoic acid, is utilized in various chemical syntheses and has applications in industries requiring biocidal or preservative properties. Understanding its thermal stability and degradation profile is critical for ensuring safety, optimizing manufacturing processes, and predicting the shelf-life of formulations. This technical guide provides a comprehensive overview of the thermal degradation of this compound, including its predicted decomposition pathway, potential degradation products, and standard experimental protocols for its analysis. Due to a lack of direct studies on this specific salt, this guide synthesizes information from related compounds, primarily sodium benzoate (B1203000) and other chlorinated aromatic molecules, to provide a scientifically grounded predictive analysis.

Introduction

This compound (C₇H₄ClNaO₂) is a white or off-white crystalline powder. While it is known to be a stable compound under standard conditions, it is susceptible to degradation under the influence of strong acids, strong alkalis, light, and elevated temperatures.[1][2] Exposure to fire can lead to the production of toxic hydrogen chloride gas.[2] A comprehensive understanding of its thermal degradation is essential for safe handling, storage, and application in thermally sensitive processes.

Predicted Thermal Degradation Pathway

The primary predicted thermal degradation mechanism is decarboxylation . When heated, particularly in the presence of a strong base, sodium benzoate is known to decarboxylate to form benzene (B151609) and sodium carbonate. Applying this model to this compound, the anticipated primary organic product is chlorobenzene (B131634) .

The proposed overall reaction is:

C₇H₄ClNaO₂ (s) + Heat → C₆H₄Cl (g) + Na₂CO₃ (s) (unbalanced)

This reaction likely proceeds through the cleavage of the carbon-carbon bond between the carboxylate group and the phenyl ring. The presence of the chlorine atom on the aromatic ring is not expected to fundamentally alter this decarboxylation pathway, although it may influence the reaction temperature and kinetics.

dot

Caption: Predicted decarboxylation pathway of this compound upon heating.

Potential Thermal Degradation Products

Based on the predicted pathway and data from related compounds, the following products are anticipated upon thermal degradation of this compound.

| Product Name | Chemical Formula | Physical State (at STP) | Notes |

| Chlorobenzene | C₆H₅Cl | Liquid | Predicted primary organic product from decarboxylation. |

| Sodium Carbonate | Na₂CO₃ | Solid | Predicted primary inorganic byproduct. |

| Carbon Oxides (CO, CO₂) | CO, CO₂ | Gas | Potential byproducts from further decomposition, especially under oxidative conditions. |

| Hydrogen Chloride | HCl | Gas | A hazardous decomposition product formed under fire conditions, likely from the reaction of the chlorine atom with hydrogen sources.[3] |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal degradation profile of this compound, a suite of standard analytical techniques should be employed. The following section details the generalized experimental protocols for these key analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a standard TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or other inert gas) and air, both at a constant flow rate (e.g., 20-50 mL/min). Running the experiment in both an inert and an oxidative atmosphere can provide insights into the degradation mechanism.

-

Heating Rate: A linear heating rate of 10 °C/min is standard. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic analysis.

-

Temperature Range: 25 °C to 800 °C, or until no further mass loss is observed.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: 10 °C/min.

-

Temperature Program: Heat from 25 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 500 °C). A heat-cool-heat cycle can be employed to investigate reversible transitions.

-

-

Data Analysis: Plot heat flow versus temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition processes. The melting point is taken as the peak of the endothermic event.[4]

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

4.3.1 TGA Coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Methodology:

-

Instrument: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line.

-

Sample Preparation and TGA Conditions: As described in the TGA protocol (Section 4.1).

-

FTIR Conditions:

-

The transfer line and gas cell should be heated (e.g., to 200-250 °C) to prevent condensation of evolved gases.

-